![molecular formula C28H29N3O4S B304231 N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304231.png)
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary hypertension, and cancer.
Mechanism of Action
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a selective antagonist of the endothelin receptor. It binds to the receptor and prevents the binding of the endogenous ligand endothelin-1. This results in the inhibition of the vasoconstrictor and mitogenic effects of endothelin-1.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and pulmonary arterial pressure in animal models of hypertension and pulmonary hypertension. It has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a number of advantages for lab experiments. It is a highly specific antagonist of the endothelin receptor, which makes it a valuable tool for studying the role of endothelin in various diseases. However, its high cost and limited availability can be a limitation for some experiments.
Future Directions
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more potent and selective endothelin receptor antagonists. Another area of interest is the development of N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide analogs with improved pharmacokinetic properties. Additionally, N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may have potential therapeutic applications in other diseases, such as diabetes and Alzheimer's disease.
Synthesis Methods
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a growing peptide chain, while the SPPS method involves the coupling of preformed peptide fragments.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing blood pressure in animal models of hypertension and pulmonary hypertension. It has also been studied for its potential anti-cancer properties.
properties
Product Name |
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
---|---|
Molecular Formula |
C28H29N3O4S |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C28H29N3O4S/c1-15-23(26(33)31-27-30-18-8-6-7-9-22(18)36-27)24(17-12-16(34-4)10-11-21(17)35-5)25-19(29-15)13-28(2,3)14-20(25)32/h6-12,24,29H,13-14H2,1-5H3,(H,30,31,33) |
InChI Key |
XQASWRBPCXGCEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.